Carnaubadiol

Overview

Description

Scientific Research Applications

Chemical Composition and Structure

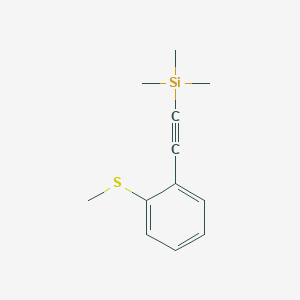

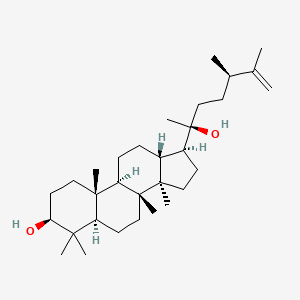

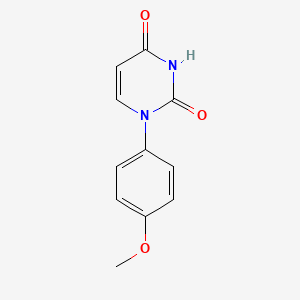

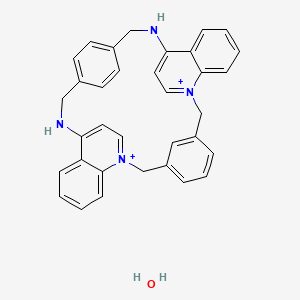

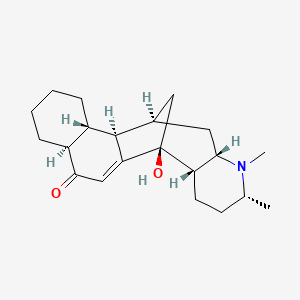

- Carnaubadiol , a constituent of carnauba wax, has been identified as containing one secondary and one tertiary hydroxyl group, and one isopropenyl group . Its structure includes 24β-methyl-dammar-25-ene-3β,20ξ-diol (Barnes, Galbraith, Ritchie, & Taylor, 1965).

Antiprotozoal Properties

- Carnaubadiol demonstrates antiprotozoal activity . When isolated from carnauba wax, it exhibited effectiveness against the intracellular amastigotes of Leishmania infantum and trypomastigote forms of Trypanosoma cruzi. These findings suggest potential applications in treating leishmaniasis and Chagas disease (De Almeida et al., 2016).

Phytochemical Investigation

- Phytochemical research on carnauba wax has led to the identification of various dammarane-type triterpenes including carnaubadiol. This highlights its chemical diversity and potential for various applications (De Almeida et al., 2016).

Food Industry Applications

- Carnauba wax, including components like carnaubadiol, is extensively used in the food industry . Its physico-chemical characteristics make it suitable for microencapsulation of flavors, edible films, and biodegradable packaging (Freitas et al., 2019).

Nanotechnology and Medical Research

- Studies have explored the feasibility of using carnauba wax, potentially including carnaubadiol, as a carrier for anticancer agents . It has been investigated for delivering drugs to normal and resistant cancer cell lines, indicating its potential in nanotechnology and medical research (El-Menshawe et al., 2020).

Agricultural Research

- Carnaubadiol, as part of carnauba wax, has applications in agricultural research . Its use has been studied in the conservation of fruits and reducing water consumption in crop production, showcasing its role in sustainable agricultural practices (Almeida et al., 2020).

Mechanism of Action

Carnaubadiol is a triterpene that can be obtained from carnauba wax . It has shown potential for research into anti-parasitic infections . This article aims to provide a comprehensive overview of the mechanism of action of Carnaubadiol.

Target of Action

It has been suggested that carnaubadiol has potential anti-parasitic effects , indicating that its targets could be related to parasitic organisms

Mode of Action

Given its potential anti-parasitic effects , it is plausible that Carnaubadiol interacts with certain proteins or enzymes within parasitic organisms, thereby inhibiting their growth or survival.

Biochemical Pathways

Considering its potential anti-parasitic effects , it may affect pathways related to the survival and reproduction of parasites. The downstream effects of these pathway alterations could include the inhibition of parasite growth and proliferation.

Result of Action

Given its potential anti-parasitic effects , it is plausible that Carnaubadiol may induce changes at the molecular and cellular levels that inhibit the growth or survival of parasitic organisms.

properties

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDZJMCTHRVRNC-UNXKSWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carnaubadiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-3-[(R)-1-methyl-2-[(dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea](/img/structure/B1494832.png)

![2,2'-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline]](/img/structure/B1494878.png)

![2-[(4R)-4-tert-Butyl-2-oxazoline-2-yl]pyridine](/img/structure/B1494880.png)